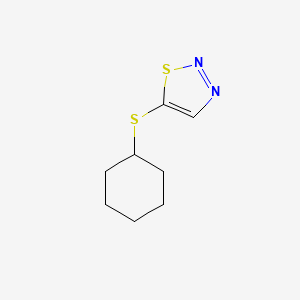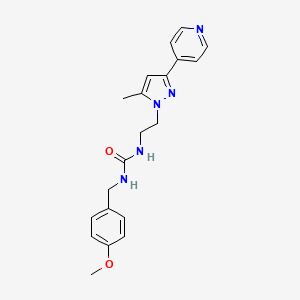
1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, etc.科学的研究の応用
Synthesis and Analytical Applications A study focused on the synthesis of deuterium-labeled derivatives of related compounds, indicating their utility in creating internal standards for liquid chromatography-mass spectrometry (LC–MS) analysis. Such compounds are valuable in pharmacokinetics studies, including drug absorption and distribution analyses (Liang et al., 2020).
Antitumor Agents Research on novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives has shown significant effects against various cancer cell lines. These compounds, derived through cyclocondensation reactions involving urea and other reactants, exhibit promising antitumor activities, highlighting the potential therapeutic applications of such chemical structures (Nassar et al., 2015).
Molecular Structure and Spectroscopic Studies A pyridazinone derivative related to the compound of interest was synthesized and characterized, showcasing the utility of these compounds in detailed spectroscopic and structural analyses. Such studies are crucial for understanding the chemical and physical properties of potential therapeutic agents (Kalai et al., 2021).
Environmental Monitoring Compounds with similar structures have been used in the development of methods for determining pyrethroid metabolites in urine samples. This application is critical for assessing exposure to environmental contaminants and understanding their impact on human health (Ueda et al., 2018).
Nonlinear Optical Properties The investigation of the nonlinear optical (NLO) properties of related compounds, such as urea derivatives, highlights their potential in technological applications, including optoelectronics and photonics. These studies contribute to the development of materials with enhanced optical functionalities (Al-Abdullah et al., 2014).
Antimicrobial Activity Several studies have synthesized and evaluated the antimicrobial activities of related compounds. These investigations provide insights into the potential use of such chemical structures in developing new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance (Azab et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
将来の方向性
This could involve potential applications, ongoing research, and areas of interest for future study.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-15-13-19(17-7-9-21-10-8-17)24-25(15)12-11-22-20(26)23-14-16-3-5-18(27-2)6-4-16/h3-10,13H,11-12,14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXOTEFSWMSVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)OC)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate, Mixture of diastereomers](/img/structure/B2904728.png)
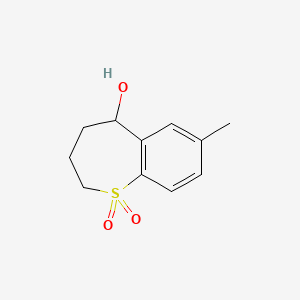
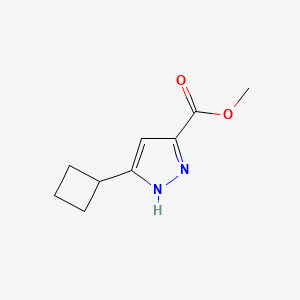
![2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide](/img/structure/B2904733.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2904734.png)
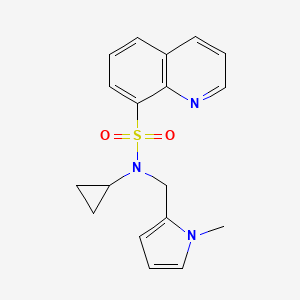
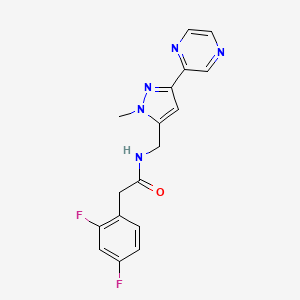
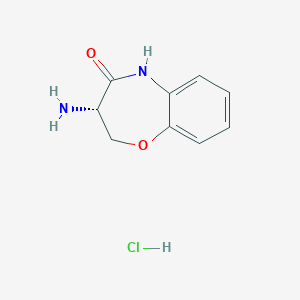
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2904739.png)
![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2904740.png)
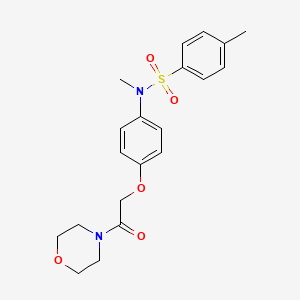
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2904743.png)
